4-chloro-4H-pyridazin-3-one

Physicochemical profiling Tautomerism Nucleophilic substitution reactivity

4-Chloro-4H-pyridazin-3-one (also indexed as 4-chloro-3(2H)-pyridazinone, CAS 1677-79-8) is a monochlorinated pyridazinone heterocycle with molecular formula C₄H₃ClN₂O and molecular weight 130.53 g/mol. The compound belongs to the 3(2H)-pyridazinone family, a privileged scaffold in medicinal chemistry and agrochemical research.

Molecular Formula C4H3ClN2O
Molecular Weight 130.53 g/mol
Cat. No. B12361812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-4H-pyridazin-3-one
Molecular FormulaC4H3ClN2O
Molecular Weight130.53 g/mol
Structural Identifiers
SMILESC1=CN=NC(=O)C1Cl
InChIInChI=1S/C4H3ClN2O/c5-3-1-2-6-7-4(3)8/h1-3H
InChIKeyQDUDUZCPXRQOST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-4H-pyridazin-3-one (CAS 1677-79-8): Procurement-Relevant Chemical Profile


4-Chloro-4H-pyridazin-3-one (also indexed as 4-chloro-3(2H)-pyridazinone, CAS 1677-79-8) is a monochlorinated pyridazinone heterocycle with molecular formula C₄H₃ClN₂O and molecular weight 130.53 g/mol [1]. The compound belongs to the 3(2H)-pyridazinone family, a privileged scaffold in medicinal chemistry and agrochemical research [2]. Its core structure features a chlorine atom at the 4-position of the pyridazinone ring, imparting distinct physicochemical properties including a predicted pKa of 9.80 ± 0.40 and an XLogP3 of 0.1 [1]. Commercially available from multiple suppliers at >95% purity with typical pricing of approximately $80–$280 per gram depending on quantity, the compound serves primarily as a versatile synthetic intermediate for constructing bioactive molecules and is a key substructure in commercial herbicides such as Chloridazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone) [3].

Why 4-Chloro-4H-pyridazin-3-one Cannot Be Interchanged with Positional Isomers or Halogen Analogs


Although 4-chloro-, 5-chloro-, and 4,5-dichloropyridazin-3(2H)-ones share the same core heterocycle, their reactivity profiles diverge substantially due to the position of the chlorine substituent, which governs both electronic properties and synthetic accessibility [1]. The 4-chloro isomer exhibits a measurably lower pKa (9.80) than the 5-chloro isomer (10.06), indicating greater NH acidity that directly influences nucleophilic substitution kinetics and tautomeric equilibrium . Furthermore, mechanistic studies have demonstrated that 4-chloro-, 5-chloro-, and 4,5-dichloropyridazin-3(2H)-ones follow distinct reaction pathways with iodide nucleophiles, affording different iodinated products via substitution and hydrodeiodination sequences [1]. Replacing the 4-chloro substituent with bromine (4-bromo-3(2H)-pyridazinone, MW 174.98) alters both molecular weight and the intrinsic oxidative addition barrier in palladium-catalyzed cross-coupling reactions, where C–Cl bonds require higher activation energy than C–Br bonds [2]. These non-interchangeable properties mean that generic substitution without experimental validation risks altered reaction outcomes, compromised biological activity, or failed scale-up.

Quantitative Differentiation Evidence: 4-Chloro-4H-pyridazin-3-one vs. Closest Analogs


pKa Differentiation Between 4-Chloro and 5-Chloro Regioisomers Governs NH Acidity and Reactivity

The predicted pKa of 4-chloro-3(2H)-pyridazinone is 9.80 ± 0.40, compared with 10.06 ± 0.40 for the 5-chloro regioisomer, yielding a ΔpKa of approximately 0.26 units . This difference, while modest, reflects the distinct electronic environment imposed by chlorine substitution at the 4-position versus the 5-position on the pyridazinone ring. The lower pKa of the 4-chloro isomer corresponds to greater NH acidity, which can influence deprotonation-dependent reactivity such as N-alkylation regioselectivity and metalation chemistry [1]. The mechanistic study by Halász et al. further confirms that 4-chloro- and 5-chloropyridazin-3(2H)-ones react with iodide via fundamentally different pathways, producing distinct product distributions that are constitutionally verified by ¹H, ¹³C, and ¹⁵N NMR [1].

Physicochemical profiling Tautomerism Nucleophilic substitution reactivity

Cost and Availability Advantage of 4-Chloro vs. 4-Bromo Pyridazinone in Suzuki Cross-Coupling

In palladium-catalyzed Suzuki cross-coupling reactions, 4-chloropyridazin-3(2H)-ones serve as cost-effective alternatives to the corresponding bromo or iodo analogues [1]. Maes et al. explicitly state that chlorinated 1,2-diazines are 'readily available and less expensive than the corresponding bromo or iodo analogues' and that 'the availability of chlorinated 1,2-diazines is excellent' [1]. While C–Cl oxidative addition to Pd(0) requires higher activation energy than C–Br bonds, the use of Pd(PPh₃)₄ (3 mol%) with Na₂CO₃ in aqueous conditions achieves complete consumption and very good yields for diarylation products from 4,5-dichloro precursors [1]. The 4-chloro substituent also enables selective mono-functionalization strategies in substrates bearing additional directing groups (e.g., 5-methoxy), where 4-chloro-5-methoxy-2-methyl-3(2H)-pyridazinone undergoes Suzuki coupling even when the chlorine is flanked by two ortho substituents [1]. Commercially, 4-chloro-3(2H)-pyridazinone (CAS 1677-79-8) is priced at approximately $81/g from major suppliers, whereas the 4-bromo analog (CAS 22626-56-8) is substantially more expensive and less widely stocked [2].

Suzuki–Miyaura coupling Palladium catalysis Cost-efficient synthesis

Para-Chloro Substitution on Pyridazinone Confers Enhanced MAO-B Inhibitory Activity vs. Unsubstituted Baseline

In a series of sixteen pyridazinone derivatives (TR1–TR16) evaluated as monoamine oxidase inhibitors, compounds bearing a para-chloro substituent on the pendant phenyl ring demonstrated markedly enhanced MAO-B inhibitory potency [1]. Compound TR16, incorporating this para-chloro motif, exhibited an IC₅₀ of 0.17 μM against MAO-B, representing the most potent compound in the series, while the related TR2 (also para-chloro-substituted) showed IC₅₀ = 0.27 μM [1]. The authors explicitly state that 'compared to the basic structures, the para-chloro substituent in TR2 and TR16 increased the inhibitory activity of MAO-B' [1]. The selectivity indices (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) were 84.96 for TR2 and >235.29 for TR16, demonstrating strong isoform selectivity [1]. Kinetic analysis confirmed TR2 and TR16 as reversible, competitive MAO-B inhibitors with Kᵢ values of 0.230 ± 0.004 μM and 0.149 ± 0.016 μM, respectively [1]. Although these compounds are more elaborated than the parent 4-chloro-4H-pyridazin-3-one, the SAR data establish the 4-chloropyridazinone core as a privileged scaffold for delivering the para-chloro pharmacophoric element in MAO-B inhibitor design.

Monoamine oxidase-B inhibition Neurodegenerative disease Structure–activity relationship

Regioselective Reactivity of 4-Chloro vs. 5-Chloro vs. 4,5-Dichloro Pyridazinones with Iodide Nucleophiles

The reaction of chloropyridazin-3(2H)-ones with 57% hydrogen iodide or sodium iodide in dimethylformamide proceeds via nucleophilic substitution followed by hydrodeiodination, but the outcome is critically dependent on the chlorine substitution pattern [1]. Halász et al. investigated 4-chloro-, 5-chloro-, and 4,5-dichloropyridazin-3(2H)-ones under identical conditions and found that each isomer affords distinct iodopyridazinone products, as rigorously established by ¹H, ¹³C, and ¹⁵N NMR spectroscopy [1]. DFT calculations on reaction intermediates support a mechanistic rationale wherein the 4-chloro isomer undergoes substitution at the 4-position followed by regioselective hydrodeiodination, yielding products that differ from those derived from the 5-chloro or 4,5-dichloro congeners [1]. This positional dependency means that 4-chloro-3(2H)-pyridazinone cannot be replaced by its 5-chloro isomer without altering the identity of downstream iodinated intermediates, which are in turn critical building blocks for further cross-coupling or cycloaddition chemistry.

Nucleophilic aromatic substitution Regioselective dehalogenation Iodopyridazinone synthesis

First Demonstration of Pd-Catalyzed Amination on 4-Chloro-3(2H)-pyridazinones: Substrate-Specific Yields

Košmrlj et al. reported the first successful palladium-catalyzed amination of 4-chloro-3(2H)-pyridazinones, demonstrating that anilines, 2-aminopyridine, and benzophenone imine react with this substrate in good to excellent yields [1]. The study establishes that 4-chloro-3(2H)-pyridazinones are competent electrophiles for Buchwald–Hartwig-type C–N coupling, a transformation that had not been previously demonstrated on this specific scaffold [1]. Critically, the reaction requires an excess of alkali metal carbonate base to achieve efficient coupling with lower catalyst loadings, a condition specific to the electronic properties of the 4-chloropyridazinone system [1]. This reactivity profile distinguishes 4-chloro-3(2H)-pyridazinone from 3-chloropyridazines (which lack the carbonyl directing/activating group) and from 5-chloro isomers, where the electronic environment at the reaction center is different.

Buchwald–Hartwig amination Palladium catalysis C–N bond formation

4-Chloro-3(2H)-pyridazinone as the Core Substructure of the Commercial Herbicide Chloridazon: Industrial Validation

The 4-chloropyridazin-3(2H)-one substructure is a critical component of Chloridazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone; CAS 1698-60-8), a commercial herbicide developed by BASF and marketed since 1964 under the trade name Pyramin for weed control in sugar beet and red table beet cultivation [1][2]. The synthesis of Chloridazon proceeds from 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone in 94% yield [3]. This industrial precedent validates the 4-chloropyridazinone scaffold as a production-ready intermediate with established supply chains and process chemistry. In contrast, the isomeric 5-chloro-3(2H)-pyridazinone does not serve as a direct precursor to any comparably scaled commercial agrochemical, and 4-bromo analogs have not achieved equivalent industrial adoption, reinforcing the unique commercial relevance of the 4-chloro substitution pattern [1].

Agrochemical intermediate Herbicide Industrial-scale validation

High-Confidence Application Scenarios for 4-Chloro-4H-pyridazin-3-one Based on Quantitative Evidence


Suzuki–Miyaura Cross-Coupling for 4-Arylpyridazinone Library Synthesis

The 4-chloro substituent enables direct palladium-catalyzed Suzuki coupling with arylboronic acids, providing access to 4-aryl-3(2H)-pyridazinones. Maes et al. demonstrated that chloropyridazinones undergo efficient Suzuki reactions using Pd(PPh₃)₄ (3 mol%) and aqueous Na₂CO₃, with the chloro substrates offering a favorable cost-availability profile compared to bromo or iodo analogues [1]. This scenario is ideal for medicinal chemistry groups constructing pyridazinone-focused compound libraries where the 4-chloro compound serves as a common late-stage diversification intermediate, leveraging the lower procurement cost (~$81/g) relative to the 4-bromo analog [2].

Synthesis of 4-Aminopyridazinones via Palladium-Catalyzed Amination

The first reported Pd-catalyzed amination of 4-chloro-3(2H)-pyridazinones with anilines, 2-aminopyridine, and benzophenone imine provides a direct route to 4-amino-substituted pyridazinones in good to excellent yields [1]. This transformation is not accessible with non-halogenated pyridazinones and proceeds with distinct efficiency compared to 3-chloropyridazines. The reaction conditions (excess alkali metal carbonate base, lower catalyst loadings) are specifically optimized for the 4-chloropyridazinone electronic environment, making this compound the substrate of choice for C–N bond-forming diversification strategies in CNS and anti-inflammatory drug discovery programs.

Agrochemical Intermediate for Chloridazon-Type Herbicide Development

The 4-chloropyridazin-3-one core is the direct synthetic precursor to Chloridazon, a BASF herbicide in continuous commercial use since 1964 for sugar beet cultivation [1]. The industrial synthesis proceeds in 94% yield from the 4-chloro-5-amino-2-phenyl derivative [2]. Agrochemical R&D groups developing next-generation pyridazinone herbicides can rely on the established process chemistry, toxicology database, and multi-decade supply chain associated with this specific substitution pattern—advantages not shared by the 5-chloro or 4-bromo isomers [1].

MAO-B Inhibitor Lead Optimization Leveraging the Para-Chloro Pharmacophore

Structure–activity relationship studies on pyridazinone-based MAO-B inhibitors have established that para-chloro substitution on the aromatic ring appended to the pyridazinone core significantly enhances inhibitory potency and isoform selectivity [1]. Compounds TR16 (IC₅₀ = 0.17 μM, SI > 235.29) and TR2 (IC₅₀ = 0.27 μM, SI = 84.96) both incorporate this para-chloro motif and exhibit reversible, competitive inhibition with favorable blood–brain barrier penetration predicted by PAMPA [1]. Medicinal chemistry teams pursuing MAO-B inhibitors for Parkinson's disease should prioritize the 4-chloropyridazinone scaffold as the synthetic entry point for installing this validated pharmacophoric element.

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